Mitoxantrone dicarboxylic acid is classified under synthetic anthracenediones, a group known for their antitumor properties. It is synthesized from mitoxantrone, which has the chemical formula and a relative molecular mass of approximately 444.49 g/mol . The compound is identified in biological matrices, such as urine, where it appears alongside other metabolites like the monocarboxylic acid derivative .
The synthesis of mitoxantrone dicarboxylic acid involves several steps, primarily focusing on oxidative reactions. One effective method includes the use of horseradish peroxidase-catalyzed reactions with hydrogen peroxide, which facilitates the oxidation of terminal hydroxyl groups in mitoxantrone to form the dicarboxylic acid .
The total synthesis can be summarized as follows:
This multistep approach is critical due to the complexity of the chemical transformations required to achieve the desired dicarboxylic acid structure .
Mitoxantrone dicarboxylic acid features two carboxyl groups (-COOH) introduced at specific positions on the mitoxantrone backbone. Its molecular structure can be represented as follows:
The structural modifications lead to changes in polarity and solubility characteristics compared to its parent compound, which can influence its biological activity and toxicity profile.
Mitoxantrone dicarboxylic acid undergoes various chemical reactions typical for carboxylic acids, including:
These reactions are essential for understanding its reactivity and potential interactions within biological systems.
The mechanism by which mitoxantrone dicarboxylic acid exerts its effects is linked to its ability to intercalate DNA, similar to other anthracyclines. This intercalation disrupts DNA replication and transcription processes, leading to cytotoxicity in rapidly dividing cells. The presence of additional carboxyl groups may enhance solubility in biological fluids but could also alter binding affinity compared to mitoxantrone .
Studies indicate that after administration, mitoxantrone is metabolized into various forms, including the dicarboxylic acid derivative. Its pharmacokinetics involve distribution across tissues and eventual excretion through urine, where it can be detected alongside other metabolites .
Mitoxantrone dicarboxylic acid is primarily studied for its role as a metabolite in assessing cardiotoxicity associated with mitoxantrone therapy. Understanding this metabolite's effects can lead to better management strategies for patients undergoing treatment with mitoxantrone, particularly those at risk for cardiac complications . Additionally, it serves as a model compound for investigating metabolic pathways of anthracyclines and their derivatives.
The most validated route to mitoxantrone dicarboxylic acid involves a five-step total synthesis starting from chrysazin (1,8-dihydroxyanthraquinone). This commercially available anthraquinone serves as the foundational scaffold for sequential functionalization. The synthetic pathway proceeds as follows: (1) selective nitration of chrysazin to introduce nitro groups at positions 5 and 8; (2) reduction of nitro groups to amines; (3) alkylation with 2-chloroacetic acid derivatives to install the ethylamino-acetic acid side chains; (4) oxidative coupling to form the quinone-imine backbone; and (5) final oxidation of the terminal groups to carboxylic acids. This multistep approach yielded analytically pure dicarboxylic acid metabolite, confirmed via NMR and mass spectrometry. Critically, alternative routes (e.g., direct oxidation of mitoxantrone) proved ineffective, underscoring the necessity of this sequential strategy for structural fidelity [1] [3] [5].
A pivotal stage in the chrysazin route is the terminal oxidation of the alkylamino alcohol side chains to carboxylic acids. This transformation employs Jones reagent (chromium trioxide in sulfuric acid) under controlled conditions (0°C, 2h). The reaction specificity depends on maintaining stoichiometric precision: excess oxidant degrades the anthracenedione core, while insufficient oxidant yields monocarboxylic intermediates. Post-reaction, the dicarboxylic acid is purified via ion-exchange chromatography to remove chromium residues and monoacid contaminants. This step typically achieves 65–70% yield, with purity >95% confirmed by HPLC [5] [7].
Horseradish peroxidase (HRP), in the presence of H₂O₂, catalyzes the oxidative conversion of mitoxantrone to its dicarboxylic acid metabolite via a radical mechanism. HRP oxidizes H₂O₂, forming Compound I (Fe⁴⁺=O⁺•), which abstracts electrons from mitoxantrone’s hydroxyl groups. This generates transient hydroxylalkyl radicals that undergo further oxidation to carboxylates. The primary metabolite identified is hexahydronaphtho-[2,3-f]-quinoxaline-7,12-dione (MH₂), which is subsequently oxidized to mono- and dicarboxylic derivatives. The efficacy of HRP catalysis (kₐₜₐₗ = 1.8 × 10³ M⁻¹s⁻¹) exceeds that of lignin peroxidase but is inferior to lactoperoxidase due to steric constraints in HRP’s substrate access channel [2] [5].
Key parameters for maximizing dicarboxylic acid yield in HRP systems include:
Table 2 details the impact of reaction conditions on metabolite profiles:
Table 2: Optimization Parameters for HRP/H₂O₂-Mediated Mitoxantrone Oxidation
Parameter | Optimal Value | Dicarboxylic Acid Yield | Undesirable Byproducts |
---|---|---|---|
H₂O₂ : Mitoxantrone | 1:1 | 68 ± 5% | <5% (chromophore cleavage) |
pH | 6.5 | 72 ± 3% | 10% (monocarboxylic acid) at pH 5.0 |
HRP Concentration | 0.3 μM | 65 ± 4% | 25% (polymeric aggregates) at 1.0 μM |
Temperature | 25°C | 70 ± 2% | 40% (denatured enzyme) at 37°C |
Sodium tungstate (Na₂WO₄) acts as a Lewis acid catalyst in biphasic systems (e.g., H₂O/CH₂Cl₂) to facilitate side-chain oxidation using 30% H₂O₂ as the terminal oxidant. The in situ-formed peroxotungstate species (W(O₂)₄²⁻) selectively oxidizes primary alcohols to carboxylates via aldehydes without anthraquinone ring degradation. Yields reach 55–60% after 12h at 60°C. Chromium trioxide (CrO₃) in acetone (Jones oxidation) achieves similar selectivity but requires strict temperature control (0–5°C) to prevent overoxidation. CrO₃-based methods, though efficient, face limitations due to chromium toxicity and challenging residue removal, necessitating extensive post-reaction purification [1] [5] [9].
Potassium permanganate (KMnO₄) in alkaline medium (0.1M NaOH) provides a non-catalytic route for terminal hydroxyl group oxidation. Under mild conditions (25°C, 8h), KMnO₄ converts mitoxantrone to its dicarboxylic acid derivative in ~50% yield. The reaction proceeds through a manganate ester intermediate, decomposing to release MnO₂ and the carboxylate product. Excess oxidant must be avoided, as it promotes oxidative cleavage of the 9,10-anthracenedione moiety, yielding phthalic acid derivatives. This side reaction dominates at KMnO₄:substrate ratios >4:1 or temperatures >40°C. Photocatalytic degradation studies using TiO₂ nanoparticles confirm the stability of the dicarboxylic acid under oxidative conditions, with complete mineralization requiring >60 min of UV exposure [5] [9].
Table 3 compares chemical oxidation methods:
Table 3: Efficiency and Selectivity of Chemical Oxidants for Dicarboxylic Acid Synthesis
Oxidant System | Conditions | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Na₂WO₄ / H₂O₂ | 60°C, 12h, H₂O/CH₂Cl₂ | 55–60 | Minimal core degradation; recyclable | Requires phase-transfer catalyst |
CrO₃ / H₂SO₄ (Jones) | 0°C, 2h, acetone | 65–70 | High selectivity; rapid kinetics | Toxic Cr residues; strict temperature control |
KMnO₄ / NaOH | 25°C, 8h, aqueous | 45–50 | No transition metals; scalable | Low yield; anthracenedione cleavage |
TiO₂ photocatalysis / UV | 25°C, 60 min, H₂O | <5* | Green chemistry approach | Non-selective; low yield for dicarboxylic acid |
Compound Names Table
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: